![molecular formula C24H46O12P4 B14753124 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two diethoxyphosphoryl groups attached to a benzene ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by diethoxyphosphoryl groups. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphoryl groups to phosphine groups.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene involves its interaction with molecular targets through its diethoxyphosphoryl groups. These groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved include:
Coordination with Metal Ions: The compound acts as a ligand, forming complexes with transition metals.
Catalysis: The metal complexes can catalyze reactions such as hydrogenation, oxidation, and cross-coupling.
Comparison with Similar Compounds
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene can be compared with other similar organophosphorus compounds, such as:
1,4-Bis(diphenylphosphino)methylbenzene: Similar in structure but with diphenylphosphino groups instead of diethoxyphosphoryl groups.
4,4-Bis(diethoxyphosphoryl)butan-1-ol: Another organophosphorus compound with different functional groups and applications.
The uniqueness of this compound lies in its specific diethoxyphosphoryl groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
Properties
Molecular Formula |
C24H46O12P4 |
|---|---|
Molecular Weight |
650.5 g/mol |
IUPAC Name |
1,4-bis[bis(diethoxyphosphoryl)methyl]benzene |
InChI |
InChI=1S/C24H46O12P4/c1-9-29-37(25,30-10-2)23(38(26,31-11-3)32-12-4)21-17-19-22(20-18-21)24(39(27,33-13-5)34-14-6)40(28,35-15-7)36-16-8/h17-20,23-24H,9-16H2,1-8H3 |
InChI Key |
PAGJRNPNWWMVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C(P(=O)(OCC)OCC)P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


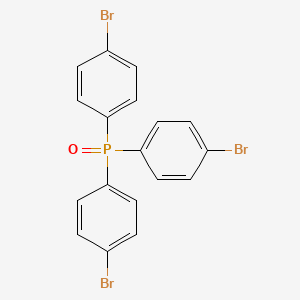
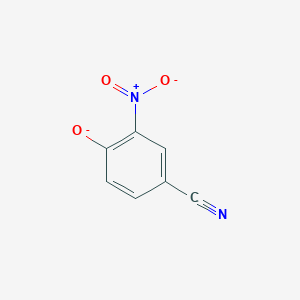
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
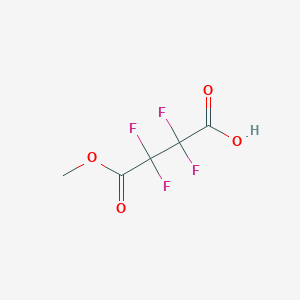
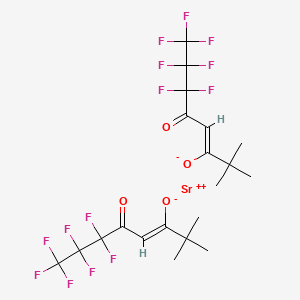
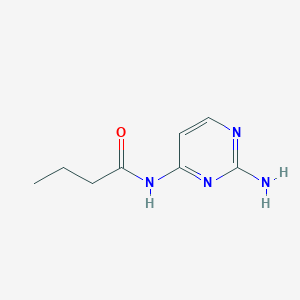
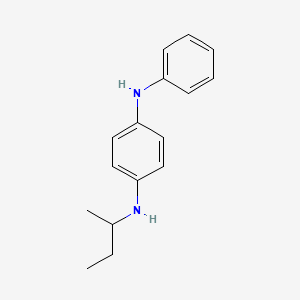
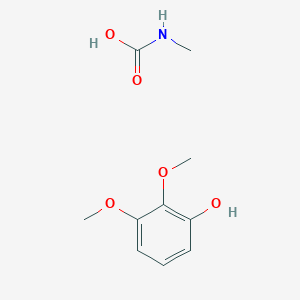
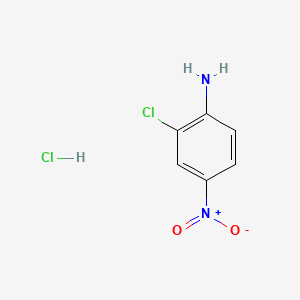
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)


![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
